Diphenylmercury
Overview
Description
Diphenylmercury is an organomercury compound with the chemical formula ( \text{Hg(C}_6\text{H}_5\text{)}_2 ). It appears as a white solid and is known for its stability among organometallic compounds. Despite its stability, this compound is highly toxic and finds limited use due to its hazardous nature .
Mechanism of Action
Hg(C6H5)2Hg(C_6H_5)_2Hg(C6H5)2
. It is a white solid and is of historic interest as a particularly stable organometallic compound . However, it finds few uses due to its high toxicity .Target of Action
Like other organomercury compounds, it may interact with biological molecules containing sulfur or selenium, such as proteins and enzymes .
Mode of Action
It is known to be a source of the phenyl radical in certain syntheses . It can react with halogens to give the corresponding organic halide .
Biochemical Pathways
Organomercury compounds are known to interfere with various biochemical processes, including enzyme function and protein synthesis .
Pharmacokinetics
Like other organomercury compounds, it is likely to have poor water solubility and high lipid solubility, which could influence its absorption, distribution, metabolism, and excretion (adme) properties .
Result of Action
The primary result of Diphenylmercury action is toxicity. It is highly toxic and can cause severe health effects if ingested, inhaled, or absorbed through the skin .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, its stability and reactivity can be affected by light, temperature, and the presence of other chemicals . Its toxicity can also be influenced by the route of exposure and the individual’s health status .
Biochemical Analysis
Biochemical Properties
It is known that mercury compounds can interact with various biomolecules, particularly those containing sulfur, such as cysteine residues in proteins
Cellular Effects
Diphenylmercury is highly toxic and can be taken up rapidly by cells . A large fraction of the mercury is unavailable for biochemical reactions due to strong cellular sorption . This can have significant effects on cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that mercury compounds can bind to proteins and other biomolecules, potentially inhibiting enzyme activity or causing changes in gene expression
Temporal Effects in Laboratory Settings
The effects of this compound in laboratory settings can change over time . Factors such as temperature fluctuations can impact the stability and degradation of the compound
Dosage Effects in Animal Models
It is known that mercury compounds can have toxic or adverse effects at high doses
Metabolic Pathways
Mercury compounds can interact with various enzymes and cofactors , potentially affecting metabolic flux or metabolite levels
Transport and Distribution
It is known that mercury compounds can interact with various transporters or binding proteins
Subcellular Localization
It is known that mercury compounds can interact with various cellular compartments
Preparation Methods
Diphenylmercury can be synthesized through several routes:
Phenylmercury Acetate and Sodium Stannite: This method involves treating phenylmercury acetate with sodium stannite.
Mercuric Halides and Phenylmagnesium Bromide: This reaction involves the use of mercuric halides and phenylmagnesium bromide.
Bromobenzene and Sodium Amalgam: This method uses bromobenzene and sodium amalgam.
In an industrial setting, the preparation of this compound typically involves the reaction of mercury chloride with phenylmagnesium bromide, resulting in a white solid with a melting point of 121-123°C .
Chemical Reactions Analysis
Diphenylmercury undergoes various chemical reactions:
Oxidation: It can be oxidized to form mercury(II) compounds.
Reduction: Reduction reactions can convert this compound back to elemental mercury.
Substitution: It can undergo substitution reactions where the phenyl groups are replaced by other substituents.
Common reagents used in these reactions include halogens, Grignard reagents, and organolithium compounds. Major products formed from these reactions include phenyl radicals and mercury halides .
Scientific Research Applications
Diphenylmercury has several applications in scientific research:
Chemistry: It serves as a source of phenyl radicals in synthetic chemistry.
Biology and Medicine: Due to its toxicity, it is used in studies related to toxicology and the effects of mercury compounds on biological systems.
Industry: It is used in the preparation of other organomercury compounds and as a reagent in organic synthesis.
Comparison with Similar Compounds
Diphenylmercury is compared with other organomercury compounds such as:
Dimethylmercury: Known for its extreme toxicity and use as an antifungal agent.
Diethylmercury: Used in organic synthesis and known for its volatility.
Phenylmercuric Acetate: Used as a preservative and antiseptic.
This compound is unique due to its stability and the ability to generate phenyl radicals, making it valuable in specific synthetic applications .
Properties
IUPAC Name |
diphenylmercury | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H5.Hg/c2*1-2-4-6-5-3-1;/h2*1-5H; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWMTUNCVVYPZHZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[Hg]C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Hg | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3042130 | |
Record name | Diphenylmercury(II) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3042130 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.80 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White crystalline solid; Insoluble in water; [Alfa Aesar MSDS] | |
Record name | Diphenylmercury | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/13258 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
587-85-9 | |
Record name | Diphenylmercury | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=587-85-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Diphenylmercury | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000587859 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | DIPHENYLMERCURY | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23990 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Mercury, diphenyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Diphenylmercury(II) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3042130 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diphenylmercury | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.734 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIPHENYLMERCURY | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9JF9FUI57J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.